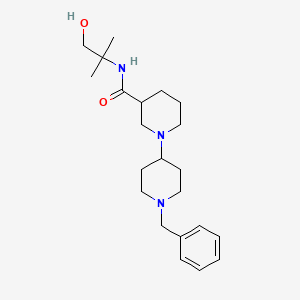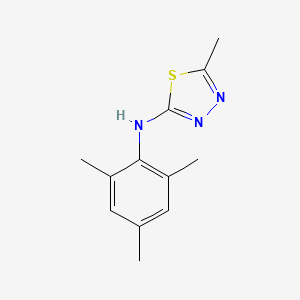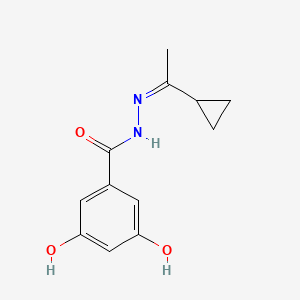![molecular formula C23H23N3O B5361488 5-[(4-phenylazepan-1-yl)carbonyl]-2,4'-bipyridine](/img/structure/B5361488.png)
5-[(4-phenylazepan-1-yl)carbonyl]-2,4'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-phenylazepan-1-yl)carbonyl]-2,4'-bipyridine, also known as P7C3, is a small molecule that has been shown to have neuroprotective effects in animal studies. It was discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center. Since then, P7C3 has been the subject of numerous scientific studies exploring its potential therapeutic uses in various neurological disorders.
Mécanisme D'action
The exact mechanism of action of 5-[(4-phenylazepan-1-yl)carbonyl]-2,4'-bipyridine is not yet fully understood. However, it has been proposed that this compound may act by promoting the survival of newborn neurons in the hippocampus through the activation of a cellular pathway known as the nicotinamide adenine dinucleotide (NAD) pathway. This pathway is involved in energy metabolism and has been shown to play a role in neuronal survival.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to increase the levels of NAD in cells, which may have implications for aging and age-related diseases. It has also been shown to have anti-inflammatory effects and to promote the growth of new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-[(4-phenylazepan-1-yl)carbonyl]-2,4'-bipyridine is that it has been shown to be effective in animal models of various neurological disorders, suggesting that it may have broad therapeutic potential. However, one limitation is that the mechanism of action of this compound is not yet fully understood, which may make it more difficult to develop as a therapeutic agent.
Orientations Futures
There are several potential future directions for research on 5-[(4-phenylazepan-1-yl)carbonyl]-2,4'-bipyridine. One area of interest is to further investigate its mechanism of action and to identify the specific cellular pathways involved in its neuroprotective effects. Another area of interest is to explore its potential therapeutic uses in other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, there is interest in developing derivatives of this compound that may be more effective or have fewer side effects.
Méthodes De Synthèse
The synthesis of 5-[(4-phenylazepan-1-yl)carbonyl]-2,4'-bipyridine involves a multi-step process that begins with the reaction of 4-bromobenzaldehyde with 2,4'-bipyridine in the presence of a base to produce 4-(2-pyridyl)benzaldehyde. This intermediate is then reacted with phenylhydrazine to form the azepane ring, followed by the addition of a carbonyl group to the nitrogen of the azepane ring. The final product, this compound, is obtained through purification and isolation steps.
Applications De Recherche Scientifique
5-[(4-phenylazepan-1-yl)carbonyl]-2,4'-bipyridine has been extensively studied for its potential therapeutic uses in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In animal studies, this compound has been shown to promote the survival of newborn neurons in the hippocampus, a brain region critical for learning and memory. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
(4-phenylazepan-1-yl)-(6-pyridin-4-ylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c27-23(21-8-9-22(25-17-21)20-10-13-24-14-11-20)26-15-4-7-19(12-16-26)18-5-2-1-3-6-18/h1-3,5-6,8-11,13-14,17,19H,4,7,12,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPKKSODOUJFJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)C2=CN=C(C=C2)C3=CC=NC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-hydroxy-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5361405.png)


![[2-(2-allyl-4-chlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5361437.png)
![1-(2-furyl)-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5361448.png)
![2-(2-hydroxyphenyl)-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)acetamide](/img/structure/B5361450.png)
![2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylonitrile](/img/structure/B5361460.png)
![1-allyl-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5361466.png)


![N'-[1-(4-methoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5361486.png)


![N-(4-fluorobenzyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5361512.png)